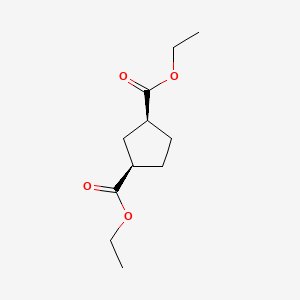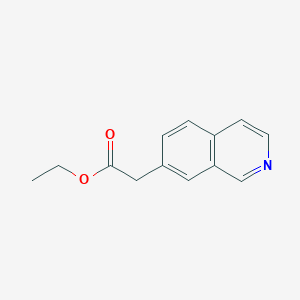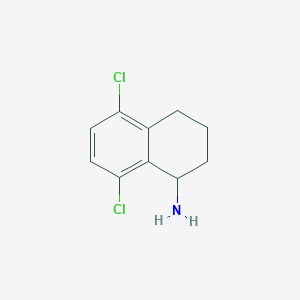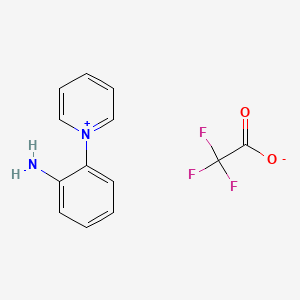
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, with trifluoroacetate as the counterion.
Méthodes De Préparation
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-aminophenylpyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridinium ion can also participate in redox reactions, contributing to its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: This compound has a similar structure but with the aminophenyl group attached at a different position on the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Another structural isomer with the aminophenyl group attached at the para position.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H11F3N2O2 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11N2.C2HF3O2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1 |
Clé InChI |
LRSOHYJDXWZUQB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




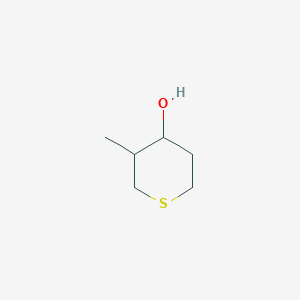
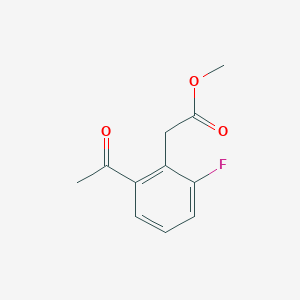
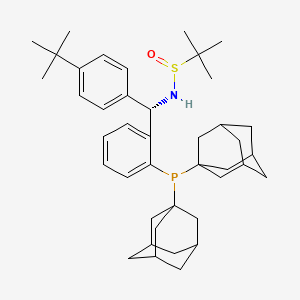

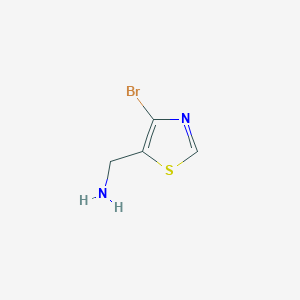


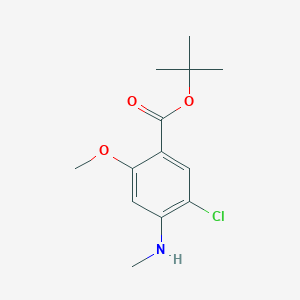
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
